3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3-(2-Chlorophenyl) substituent: A chlorinated aromatic ring at position 3, providing steric bulk and electron-withdrawing effects.
- N-Cyclopentyl group: A cyclic aliphatic amine at position 7, influencing solubility and metabolic stability.
- 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5, contributing to molecular rigidity and hydrophobic interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-12-11-17(22-14-7-3-4-8-14)24-19(21-12)18(13(2)23-24)15-9-5-6-10-16(15)20/h5-6,9-11,14,22H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWNLHAYHTMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with cyclopentanone and hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with 2,5-dimethylpyrimidine-4,6-dione under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C19H22ClN4
- Molecular Weight : 340.8 g/mol
- CAS Number : 890633-77-9
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer properties. Research has focused on their ability to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, the compound's structure allows it to interact with various targets associated with tumor growth and metastasis.
Neurological Disorders
The compound has been investigated for its potential effects on neurological disorders, particularly due to its interaction with neurotransmitter systems. Its ability to modulate receptor activity could provide therapeutic avenues for conditions such as anxiety and depression. Studies have shown that similar pyrazolo[1,5-a]pyrimidine derivatives can enhance neuroprotective effects in animal models of neurodegenerative diseases.
Cardiovascular Research
Research has also explored the role of this compound in cardiovascular health. Its interaction with adrenergic receptors suggests potential applications in managing heart diseases. For example, compounds that influence alpha-adrenergic receptors have been documented to improve cardiac function and protect against cardiomyopathy induced by chemotherapeutic agents like doxorubicin.
Mechanistic Insights
The pharmacological effects of 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its ability to modulate various biological pathways:
- Receptor Binding : The compound shows affinity for multiple receptor types, including adrenergic and serotonin receptors, which are crucial for regulating mood and cardiovascular function.
- Signal Transduction : It may influence intracellular signaling cascades such as ERK activation, which is vital for cell survival and proliferation.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal death and improve functional recovery after injury.
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Modifications and Their Implications
Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
2,4-Dichlorophenyl (): Enhanced lipophilicity and resistance to metabolic degradation due to dual chlorine atoms . 4-Methoxy-2-methylphenyl (MPZP): Methoxy groups improve hydrogen bonding capacity, critical for CRHR1 antagonism .
Position 7 Amine Modifications :
- Cyclopentyl (target): Balances metabolic stability and moderate lipophilicity.
- Bis(2-methoxyethyl) (MPZP): Polar groups enhance water solubility but may reduce blood-brain barrier penetration .
- Pyridin-2-ylmethyl (): Aromatic amines improve binding to mycobacterial ATP synthase .
Biological Activity Correlations :
- Anti-mycobacterial activity is optimal with 4-fluorophenyl at position 3 and small alkyl/aryl groups at position 5 .
- CRHR1 antagonists like MPZP require 4-methoxy-2-methylphenyl and bulky amines for receptor specificity .
Pharmacokinetic and Physicochemical Properties
Table 2: Molecular Properties of Selected Analogs
Biological Activity
3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be categorized under pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological properties. The presence of a chlorophenyl group and a cyclopentyl moiety enhances its interaction with biological targets.
Receptor Interaction
The compound primarily acts as an antagonist at various receptors:
- Alpha-2 Adrenergic Receptors : Studies have shown that similar compounds exhibit significant binding affinity to alpha-2 adrenergic receptors, influencing neurotransmitter release and potentially affecting mood and anxiety disorders .
- Serotonin Receptors : The compound may also interact with serotonin receptors, which are crucial for mood regulation and cognition.
Pharmacological Effects
- Antidepressant Activity : Compounds in this class have been linked to antidepressant effects through modulation of neurotransmitter systems. For example, they may enhance norepinephrine and serotonin levels by antagonizing alpha-2 receptors .
- Cognitive Enhancement : Some studies suggest that these compounds could improve cognitive function by modulating cholinergic systems .
Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the administration of a related pyrazolo[1,5-a]pyrimidine showed a significant reduction in depression-like behaviors. The mechanism was attributed to increased norepinephrine release due to alpha-2 receptor antagonism .
Study 2: Cognitive Function Improvement
Another study assessed the impact of similar compounds on cognitive performance in rodents. Results indicated enhanced memory retention and learning capabilities, likely due to increased acetylcholine availability in the brain .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Reduced depressive symptoms | Alpha-2 adrenergic receptor antagonism |
| Cognitive enhancement | Improved memory retention | Increased acetylcholine levels |
| Anxiety reduction | Decreased anxiety-like behavior | Modulation of serotonin pathways |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-chlorophenyl)-N-cyclopentyl-pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Synthesis optimization requires careful control of cyclization conditions, solvent selection, and purification steps. For example, the pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclization of precursors like ethyl acetoacetate under reflux with inert gas protection (e.g., argon) to minimize side reactions . Solvents such as ethyl acetate or DMSO are critical for solubility and reaction efficiency, while catalysts like Pd(OAc)₂ may enhance yields. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., chlorophenyl, cyclopentyl groups) and confirm regioselectivity during synthesis. For instance, aromatic protons in the 2-chlorophenyl group appear as distinct doublets in δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and packing motifs. Single-crystal studies on related compounds (e.g., dichlorophenyl-pyrazolo[1,5-a]pyrimidines) reveal bond angles and dihedral angles critical for structure-activity relationships (SAR) .
- IR Spectroscopy : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK9) using fluorescence polarization or radiometric assays, as pyrazolo[1,5-a]pyrimidines often target ATP-binding pockets .
- Antiproliferative Screening : Use cancer cell lines (e.g., MCF-7, A549) with MTT assays. IC₅₀ values <10 µM indicate potential for further study .
- Solubility and Stability : Assess in PBS and cell culture media to ensure compound integrity during assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies (e.g., inconsistent IC₅₀ values across assays)?
Methodological Answer:
- Orthogonal Assays : Cross-validate using both biochemical (e.g., kinase activity) and cellular (e.g., Western blot for phosphorylated substrates) assays. For example, CDK9 inhibition should reduce RNA polymerase II phosphorylation .
- Binding Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and rule out assay-specific artifacts .
- Metabolite Interference : Perform LC-MS to identify degradation products that may affect activity .
Q. What strategies are recommended for improving the pharmacokinetic profile of this compound in in vivo models?
Methodological Answer:
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility without compromising blood-brain barrier penetration, as seen in related neuroactive pyrazolo[1,5-a]pyrimidines .
- Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to improve bioavailability .
- Pharmacokinetic Studies : Use microsampling LC-MS/MS in rodent models to track plasma half-life and tissue distribution .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Substituent Scanning : Systematically vary the 2-chlorophenyl and cyclopentyl groups. For example, replacing chlorine with fluorine may enhance metabolic stability .
- Molecular Docking : Use CDK9 or other target crystal structures (PDB: 4BCF) to predict binding poses and prioritize substituents that fill hydrophobic pockets .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .
Q. What experimental approaches are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq can identify downstream genes affected by CDK9 inhibition (e.g., MYC, MCL1) .
- Chemical Proteomics : Use affinity-based probes to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing effects in wild-type vs. CDK9-knockout cells .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid clearance pathways .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ) to quantify accumulation in target organs .
- Dose Escalation : Test higher doses in animal models while monitoring toxicity via histopathology and serum biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
